
N-Cyclopropyl-N-(2-ethylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-Cyclopropyl-N-(2-éthylphényl)thiourée est un composé chimique connu pour sa structure et ses propriétés uniques. Elle appartient à la classe des dérivés de la thiourée, qui sont caractérisés par la présence d'un groupe thiocarbonyle (C=S) lié à deux atomes d'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-Cyclopropyl-N-(2-éthylphényl)thiourée implique généralement la réaction de la cyclopropylamine avec l'isothiocyanate de 2-éthylphényle. La réaction est effectuée dans des conditions contrôlées, souvent en présence d'un solvant tel que le dichlorométhane ou l'éthanol. Le mélange réactionnel est agité à température ambiante ou à des températures légèrement élevées pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
En milieu industriel, la production de N-Cyclopropyl-N-(2-éthylphényl)thiourée peut impliquer des procédés discontinus ou continus à grande échelle. Les étapes clés comprennent la préparation des matières premières, la réaction dans des conditions optimisées et la purification du produit final. Des techniques telles que la recristallisation, la distillation et la chromatographie sont couramment utilisées pour obtenir une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
La N-Cyclopropyl-N-(2-éthylphényl)thiourée subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe thiocarbonyle en thiol ou en d'autres formes réduites.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe thiocarbonyle est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs tels que les halogénoalcanes et les chlorures d'acyle sont utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Thiols et autres dérivés réduits.
Substitution : Divers dérivés de la thiourée substitués.
Applications de la recherche scientifique
La N-Cyclopropyl-N-(2-éthylphényl)thiourée a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action de la N-Cyclopropyl-N-(2-éthylphényl)thiourée implique son interaction avec des cibles et des voies moléculaires spécifiques. Le groupe thiocarbonyle peut former des liaisons covalentes avec des sites nucléophiles sur les protéines et les enzymes, ce qui conduit à la modulation de leur activité. Cette interaction peut entraîner divers effets biologiques, tels que l'inhibition de l'activité enzymatique ou la perturbation des processus cellulaires.
Applications De Recherche Scientifique
N-Cyclopropyl-N-(2-ethylphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Cyclopropyl-N-(2-ethylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-Cyclopropyl-N-phénylthiourée
- N-Cyclopropyl-N-(2-méthylphényl)thiourée
- N-Cyclopropyl-N-(2-chlorophényl)thiourée
Unicité
La N-Cyclopropyl-N-(2-éthylphényl)thiourée est unique en raison de la présence du groupe 2-éthylphényle, qui confère des propriétés chimiques et biologiques distinctes. Cette caractéristique structurale peut influencer la réactivité, la solubilité et l'interaction du composé avec les cibles biologiques, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
609822-75-5 |
|---|---|
Formule moléculaire |
C12H16N2S |
Poids moléculaire |
220.34 g/mol |
Nom IUPAC |
1-cyclopropyl-1-(2-ethylphenyl)thiourea |
InChI |
InChI=1S/C12H16N2S/c1-2-9-5-3-4-6-11(9)14(12(13)15)10-7-8-10/h3-6,10H,2,7-8H2,1H3,(H2,13,15) |
Clé InChI |
GKNABHCAUBGHPJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1N(C2CC2)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-{[2-(3-Phenoxyphenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12599958.png)
![Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]-](/img/structure/B12599962.png)
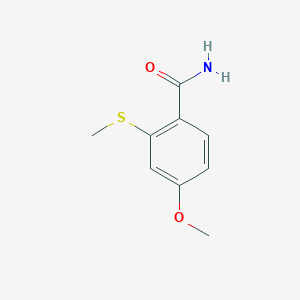
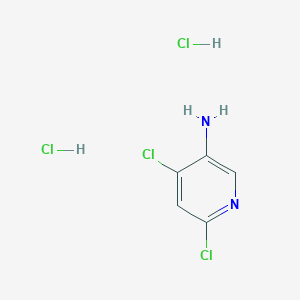

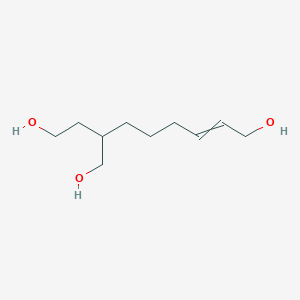
![2-{[5-(1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12599977.png)
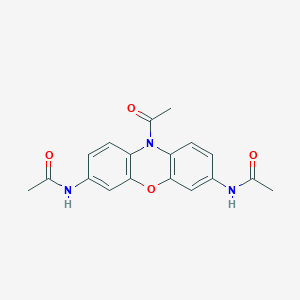
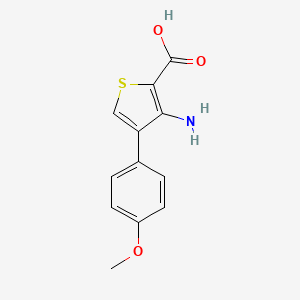
![4-Ethenyl-3-[(propan-2-yl)oxy]benzonitrile](/img/structure/B12600009.png)
![4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol](/img/structure/B12600024.png)
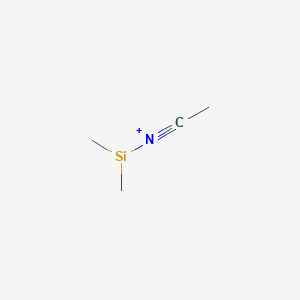
![Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B12600034.png)
